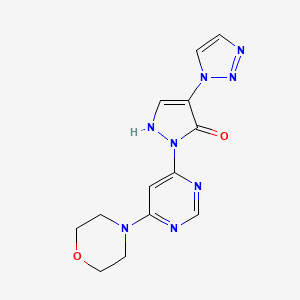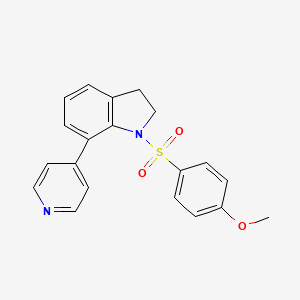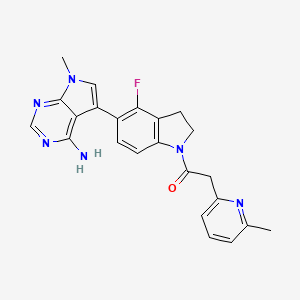
GSK2656157
Vue d'ensemble
Description
GSK2656157 est un inhibiteur hautement sélectif et puissant de la kinase R-like du réticulum endoplasmique (PERK). Ce composé est connu pour sa capacité à inhiber la PERK avec une valeur de CI50 de 0,9 nM dans des essais sans cellules . La PERK est un acteur clé de la réponse aux protéines non repliées (UPR), qui est activée en réponse au stress du réticulum endoplasmique. This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier en oncologie et en maladies infectieuses .
Applications De Recherche Scientifique
GSK2656157 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PERK in various cellular processes . In biology, it has been shown to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin infection . In medicine, this compound is being investigated for its potential therapeutic applications in oncology, where it has demonstrated antitumor and antiangiogenic activities . Additionally, it is used in industrial research to develop new therapeutic agents targeting the UPR pathway .
Mécanisme D'action
GSK2656157 exerce ses effets en inhibant sélectivement la PERK, une kinase clé impliquée dans l’UPR. Lors de l’inhibition de la PERK, la phosphorylation du facteur d’initiation de la traduction eucaryotique 2 alpha (eIF2α) est bloquée, ce qui entraîne une réduction de la synthèse protéique globale et un soulagement du stress du réticulum endoplasmique . Ce mécanisme est particulièrement important dans les cellules cancéreuses, où l’UPR est souvent régulée à la hausse pour soutenir la croissance et la survie cellulaires rapides .
Analyse Biochimique
Biochemical Properties
GSK2656157 functions as an ATP-competitive inhibitor of PERK, with an IC50 value of 0.9 nM in cell-free assays . It exhibits high selectivity for PERK over a panel of 300 kinases, demonstrating 500-fold selectivity . The compound interacts with PERK by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a downstream substrate of PERK, which is crucial for the unfolded protein response (UPR) pathway .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to the UPR. In THP-1 macrophages infected with Bacillus Calmette–Guérin (BCG), this compound alleviated pyroptosis by inhibiting the expression of pyroptosis markers such as GSDMD-N, pro-caspase-1, and caspase-1 p20 . Additionally, it reduced the secretion of pro-inflammatory cytokines IL-1β and IL-18, and attenuated cell membrane rupture and cell death . In cancer cells, this compound inhibits PERK activity, leading to decreased phosphorylation of eIF2α, ATF4, and CHOP, which are key components of the UPR .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PERK, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of PERK and subsequent phosphorylation of eIF2α at Ser51 . The inhibition of eIF2α phosphorylation leads to a reduction in global protein synthesis, which helps to alleviate endoplasmic reticulum stress. Additionally, this compound has been shown to inhibit RIPK1, another kinase involved in cell death pathways, although with lower affinity compared to PERK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. In BCG-infected THP-1 macrophages, the compound significantly downregulated the expression of pyroptosis markers and alleviated cell lysis and membrane rupture over a period of treatment . In vivo studies in mice have shown that this compound can inhibit PERK activity and reduce tumor growth in a dose-dependent manner . The compound’s effects on cellular function and gene expression have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses of 50 mg/kg and 150 mg/kg resulted in dose-dependent inhibition of tumor growth . Higher doses were associated with greater inhibition of PERK activity and more pronounced antitumor effects . At high doses, potential toxic effects on pancreatic function have been observed, necessitating cautious evaluation in clinical settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the UPR. By inhibiting PERK, the compound reduces the phosphorylation of eIF2α, which in turn decreases global protein synthesis and alleviates endoplasmic reticulum stress . This inhibition also affects amino acid metabolism and reduces blood vessel density and vascular perfusion in tumors
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small molecular size and lipophilicity . The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . In vivo studies have shown that this compound can effectively reach and inhibit PERK activity in various tissues, including tumors .
Subcellular Localization
This compound localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on PERK . The compound’s targeting to the endoplasmic reticulum is facilitated by its interaction with the ATP-binding site of PERK, which is an endoplasmic reticulum-resident kinase . This subcellular localization is crucial for the compound’s ability to modulate the UPR and alleviate endoplasmic reticulum stress.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du GSK2656157 implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. L’une des étapes critiques comprend la réaction du 4-fluoroindole avec l’acide acétique, suivie d’une neutralisation avec de l’hydroxyde de sodium . Le produit final est obtenu par une série de réactions impliquant divers réactifs et conditions, y compris l’utilisation du diméthylformamide (DMF) et du diméthylsulfoxyde (DMSO) comme solvants .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Des techniques telles que la chromatographie en phase liquide à haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour confirmer la structure chimique et la pureté du composé .
Analyse Des Réactions Chimiques
Types de réactions : GSK2656157 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l’acide acétique, l’hydroxyde de sodium, le DMF et le DMSO. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir des rendements optimaux .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound sont principalement des dérivés du composé d’origine, qui conservent la structure de base mais présentent différents groupes fonctionnels.
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme composé de référence pour étudier le rôle de la PERK dans divers processus cellulaires . En biologie, il a été démontré qu’il soulageait la pyroptose des macrophages induite par l’infection à Mycobacterium Bacillus Calmette–Guerin . En médecine, this compound est étudié pour ses applications thérapeutiques potentielles en oncologie, où il a démontré des activités antitumorales et antiangiogéniques . De plus, il est utilisé dans la recherche industrielle pour développer de nouveaux agents thérapeutiques ciblant la voie de l’UPR .
Comparaison Avec Des Composés Similaires
GSK2656157 est souvent comparé à d’autres inhibiteurs de la PERK tels que GSK2606414 et AMG44. Bien que les trois composés inhibent la PERK avec une forte puissance, this compound est unique dans sa sélectivité et sa capacité à réduire l’apoptose et à inhiber l’autophagie excessive . GSK2606414 et AMG44 ciblent également la PERK mais présentent des profils de liaison et des effets hors cible différents . Les propriétés uniques de this compound en font un outil précieux pour étudier l’UPR et développer de nouvelles stratégies thérapeutiques .
Composés similaires
- GSK2606414
- AMG44
Ces composés partagent des mécanismes d’action similaires mais diffèrent dans leur sélectivité et leurs effets hors cible, ce qui fait de this compound un choix privilégié pour des applications de recherche spécifiques .
Propriétés
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103941 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-29-2 | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GSK2656157 is a potent, selective, and ATP-competitive inhibitor of PERK [, ]. PERK, or protein kinase R (PKR)-like endoplasmic reticulum kinase, is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress [, ]. Upon activation, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, leading to a global reduction in protein translation and the preferential translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, ]. ATF4 then induces the transcription of genes involved in adaptation to ER stress, such as the pro-apoptotic transcription factor CHOP [, , ].
ANone: * Full Chemical Name: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone* Molecular Formula: C24H22FN7O * Molecular Weight: 443.48 g/mol
ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is limited.
ANone: this compound is a small-molecule inhibitor designed to target the enzymatic activity of PERK. It is not reported to possess catalytic properties itself, and its primary applications are in the context of biological research and drug development.
A: Yes, computational chemistry, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound and its analogs with PERK and other kinases like RIPK1 [, ]. These studies help to explain the binding modes, selectivity profiles, and potential off-target effects of these compounds, providing insights for the design of more selective PERK inhibitors.
A: Research suggests that modifying the structure of this compound, particularly by introducing a substituent on the para-position of the pyridinyl ring, can alter its selectivity for PERK versus other kinases like RIPK1 []. This finding highlights the importance of structural modifications in influencing the activity, potency, and selectivity of PERK inhibitors.
ANone: The provided research papers primarily focus on the scientific aspects of this compound. Consequently, information regarding specific SHE regulations is not discussed. As a research compound, it is crucial to handle this compound following appropriate laboratory safety procedures and guidelines.
A: Studies in mice demonstrate that this compound exhibits dose- and time-dependent pharmacodynamic responses. Oral administration of the drug leads to measurable inhibition of PERK autophosphorylation in the pancreas []. This observation, coupled with its antitumor activity in mice [], suggests that this compound possesses favorable PK/PD characteristics for in vivo studies.
ANone: this compound demonstrates promising efficacy both in vitro and in vivo:
ANone: The available research does not provide specific information regarding the development of resistance to this compound.
ANone: While this compound shows promise as a potential therapeutic, research points to potential concerns:
- Pancreatic Function: The on-target pharmacological effects of PERK inhibition by this compound may lead to alterations in pancreatic function. This finding necessitates cautious development and evaluation of this compound in humans, especially in patients with pancreatic disorders [].
A: * Discovery of GSK2606414: The identification of GSK2606414, the first-in-class PERK inhibitor, marked a significant milestone, paving the way for further development of PERK inhibitors [].* Optimization and development of this compound: Subsequent research focused on optimizing the pharmacokinetic properties of GSK2606414 led to the discovery and development of this compound, which displayed improved characteristics [].
ANone: Yes, the research on this compound exemplifies cross-disciplinary efforts:
- Medicinal Chemistry and Pharmacology: The development of this compound involved a combination of medicinal chemistry efforts to optimize its structure and pharmacological studies to evaluate its activity and properties [].
- Computational Chemistry and Drug Design: Molecular modeling and simulations have been employed to understand the binding modes and selectivity profiles of this compound and its analogs, guiding further drug design efforts [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

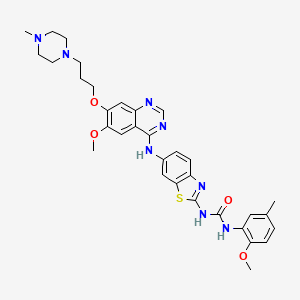
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
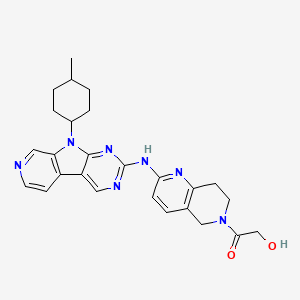
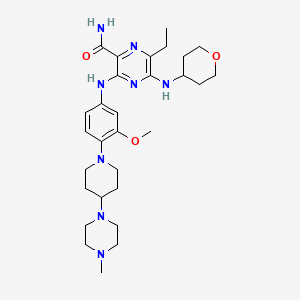
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
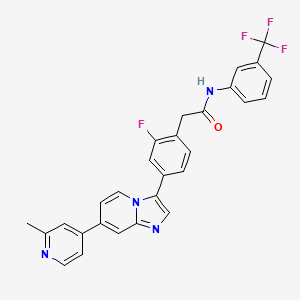
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
